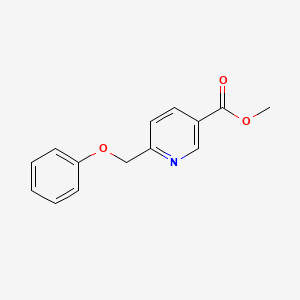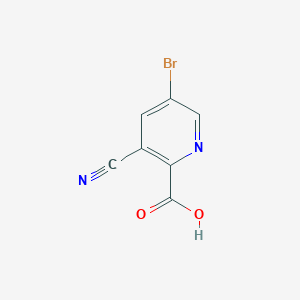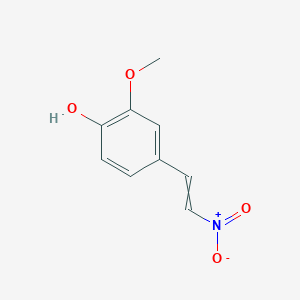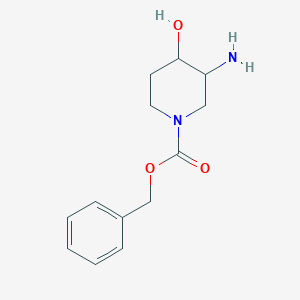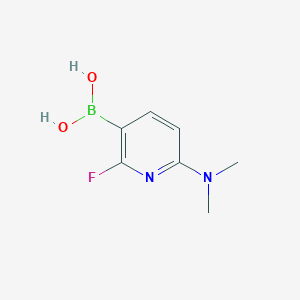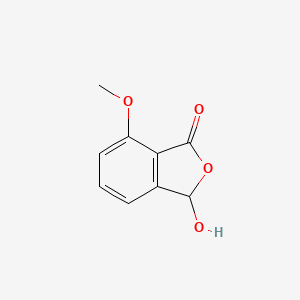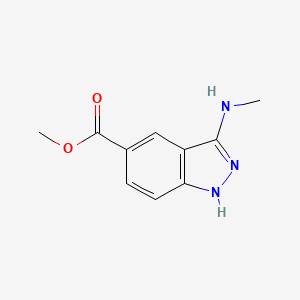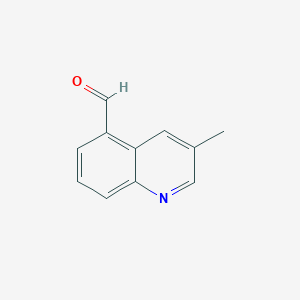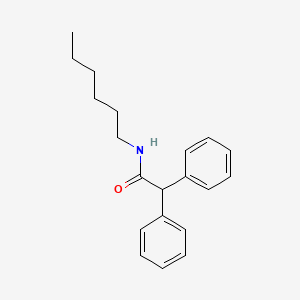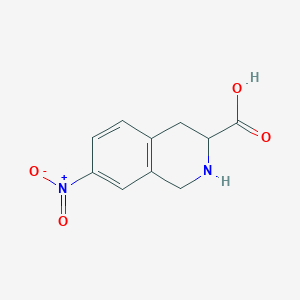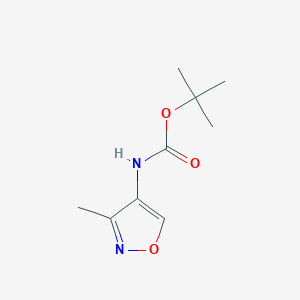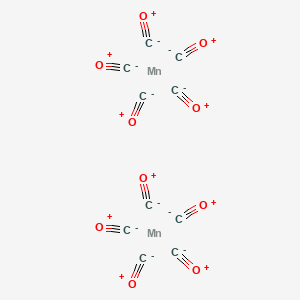
Manganese(0) carbonyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(0) carbonyl, also known as manganese carbonyl, is a chemical compound with the formula Mn2(CO)10. It is a metal carbonyl complex consisting of two manganese atoms bonded to ten carbon monoxide ligands. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Manganese carbonyl can be synthesized through the reaction of manganese metal with carbon monoxide under high pressure and temperature. The reaction typically occurs at temperatures around 150-200°C and pressures of 200-300 atmospheres. The industrial production of manganese carbonyl involves the direct combination of manganese and carbon monoxide in a controlled environment to ensure the purity and yield of the product .
Chemical Reactions Analysis
Manganese carbonyl undergoes various chemical reactions, including:
Oxidation: Manganese carbonyl can be oxidized to form manganese oxides and carbon dioxide.
Reduction: It can be reduced to manganese metal and carbon monoxide.
Substitution: The carbon monoxide ligands in manganese carbonyl can be substituted with other ligands such as phosphines, amines, and halides.
Thermal Decomposition: Upon heating, manganese carbonyl decomposes to form manganese metal and carbon monoxide.
Common reagents used in these reactions include oxidizing agents like oxygen and hydrogen peroxide, reducing agents like hydrogen and lithium aluminum hydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Manganese carbonyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other manganese compounds.
Biology: Manganese carbonyl is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Mechanism of Action
The mechanism of action of manganese carbonyl involves its ability to release carbon monoxide upon decomposition. The carbon monoxide can then interact with various molecular targets, including metal centers in enzymes and proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context and concentration of manganese carbonyl .
Comparison with Similar Compounds
Manganese carbonyl can be compared with other metal carbonyls such as iron carbonyl (Fe(CO)5) and nickel carbonyl (Ni(CO)4). While all these compounds share the common feature of metal-carbon monoxide bonding, manganese carbonyl is unique due to its dimeric structure and specific reactivity patterns. Similar compounds include:
- Iron carbonyl (Fe(CO)5)
- Nickel carbonyl (Ni(CO)4)
- Chromium carbonyl (Cr(CO)6)
- Cobalt carbonyl (Co2(CO)8) .
These comparisons highlight the distinct properties and applications of manganese carbonyl in various scientific and industrial contexts.
Properties
Molecular Formula |
C10Mn2O10 |
|---|---|
Molecular Weight |
389.98 g/mol |
IUPAC Name |
carbon monoxide;manganese |
InChI |
InChI=1S/10CO.2Mn/c10*1-2;; |
InChI Key |
QFEOTYVTTQCYAZ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


